molecular formula C20H27N3O3 B5516217 (4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide

(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide

Cat. No. B5516217
M. Wt: 357.4 g/mol
InChI Key: BOFOAGMCWWLNKX-KJUCIWQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Prolinamides, such as the compound , are synthesized through condensation reactions involving L-proline and various aliphatic or aromatic amines. The synthesis process often aims to introduce specific substituents that can enhance the compound's catalytic efficiency or selectivity in chemical reactions. For example, L-prolinamides have been synthesized from L-proline and simple aliphatic and aromatic amines, showing activity as catalysts in aldol reactions with moderate enantioselectivities (Proceedings of the National Academy of Sciences of the United States of America, 2004).

Molecular Structure Analysis

The molecular structure of prolinamides is characterized by the presence of the proline moiety linked to various substituents through an amide bond. This structure has been studied using crystallographic methods, providing insights into the conformational preferences and potential interaction sites for catalysis. For example, studies have determined the crystal structures of N-acetyl-L-prolinamide, revealing its orthorhombic space group and hydrogen-bond system (Biopolymers, 1976).

Chemical Reactions and Properties

Prolinamides are known for their role as efficient organocatalysts in various chemical reactions, including aldol reactions, selenenylation reactions, and cyclopropanation reactions. Their catalytic activity is attributed to their ability to form hydrogen bonds with substrates, reducing activation energy and enhancing selectivity. For instance, L-prolinamide derivatives have catalyzed direct aldol reactions with high enantioselectivities (Synthesis, 2007).

properties

IUPAC Name

(2S,4R)-N-ethyl-1-[(E)-2-methylbut-2-enyl]-4-[(2-oxo-2-phenylacetyl)amino]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-4-14(3)12-23-13-16(11-17(23)19(25)21-5-2)22-20(26)18(24)15-9-7-6-8-10-15/h4,6-10,16-17H,5,11-13H2,1-3H3,(H,21,25)(H,22,26)/b14-4+/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFOAGMCWWLNKX-KJUCIWQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC(=CC)C)NC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@H](CN1C/C(=C/C)/C)NC(=O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.